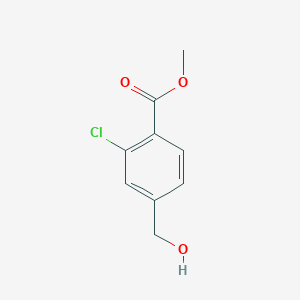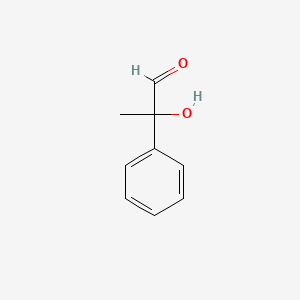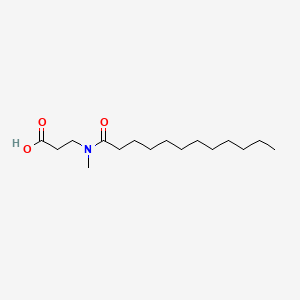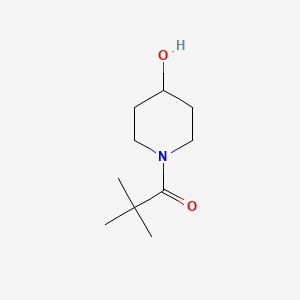![molecular formula C15H19NO3 B8642440 benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate](/img/structure/B8642440.png)
benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is part of a broader class of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a benzyl group, a hydroxyl group, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective construction of the azabicyclo scaffold, which is a crucial step in the synthesis of tropane alkaloids . This process often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl and carboxylate groups allows for diverse reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylate group can yield an alcohol.
Scientific Research Applications
Benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of various biologically active molecules, including tropane alkaloids, which have significant pharmacological properties . Additionally, this compound is employed in the development of new synthetic methodologies and as a key intermediate in the total synthesis of target molecules .
Mechanism of Action
The mechanism of action of benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The unique bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This compound is believed to exert its effects through the inhibition of certain enzymes and the activation of specific signaling pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate include other azabicyclo compounds such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in the position and nature of functional groups.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the benzyl, hydroxyl, and carboxylate groups allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 5-hydroxy-3-azabicyclo[5.1.0]octane-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14-7-12-6-13(12)8-16(9-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2 |
InChI Key |
DMPSTULCHCLYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(CC(C2)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



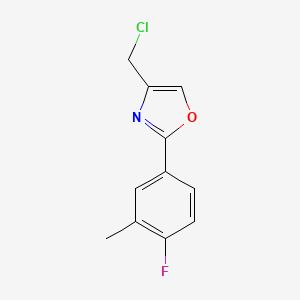
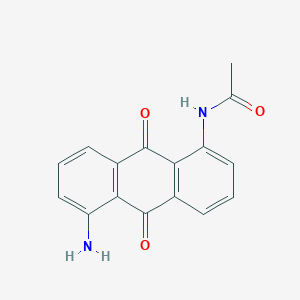
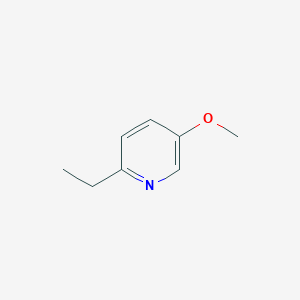
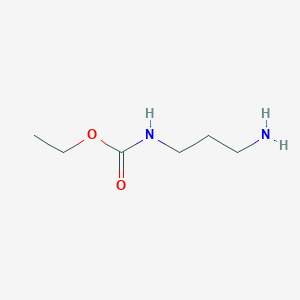
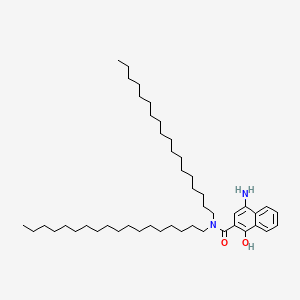
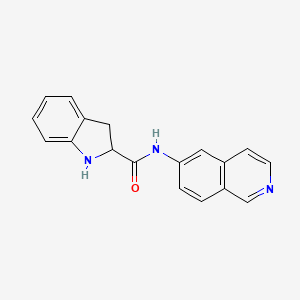
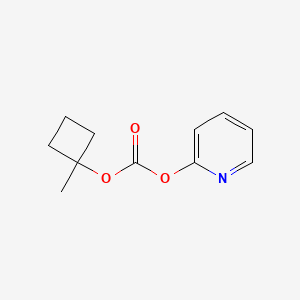
![5-Amino-1-[bis(4-fluorophenyl)methyl]-1H-pyrrole-3-carbonitrile](/img/structure/B8642426.png)
